molecular formula C22H27FN2O2 B5611350 {(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(4'-fluorobiphenyl-2-yl)carbonyl]piperidin-3-yl}methanol

{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(4'-fluorobiphenyl-2-yl)carbonyl]piperidin-3-yl}methanol

Cat. No. B5611350
M. Wt: 370.5 g/mol
InChI Key: PLWAFWAQXAAMNP-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis involves complex chemical processes, often using specific reactants to achieve the desired compound. Studies have detailed the synthesis of related compounds, highlighting the methods and conditions under which these reactions occur, thereby providing a basis for understanding the synthesis of our compound of interest. For example, related compounds have been synthesized through condensation reactions and characterized by spectroscopic techniques and X-ray crystallography, indicating a chair conformation for piperidine rings and a distorted tetrahedral geometry around certain atoms (S. Naveen et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray diffraction and spectroscopy. Such studies reveal the crystalline structure, space group, unit cell parameters, and conformational details of compounds. For instance, compounds with similar structures to our compound of interest have been found to crystallize in specific crystal systems, with detailed geometric parameters being provided, which are crucial for understanding the compound's molecular architecture (P. Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound can include substitutions, additions, or other transformations, highlighting its reactivity and interaction with other molecules. Similarly, chemical properties such as stability, reactivity, and potential for forming derivatives or complexes can be deduced from these studies. For example, research on related compounds has elucidated their synthesis through multi-step reactions, their structural confirmation via spectroscopy, and detailed conformational analyses (K. J. Kapples & R. Effland, 1993).

properties

IUPAC Name

[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-[2-(4-fluorophenyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-24(2)12-16-11-17(15-26)14-25(13-16)22(27)21-6-4-3-5-20(21)18-7-9-19(23)10-8-18/h3-10,16-17,26H,11-15H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWAFWAQXAAMNP-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(CN(C1)C(=O)C2=CC=CC=C2C3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1C[C@H](CN(C1)C(=O)C2=CC=CC=C2C3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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